molecular formula C10H7NO4 B1207095 Methyl 3-(4-nitrophenyl)prop-2-ynoate CAS No. 7515-15-3

Methyl 3-(4-nitrophenyl)prop-2-ynoate

Cat. No.: B1207095
CAS No.: 7515-15-3
M. Wt: 205.17 g/mol
InChI Key: XNRRUKAHRUCWGC-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . . This compound is characterized by the presence of a nitrophenyl group attached to a propynoate moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)prop-2-ynoate can be synthesized through the esterification of 3-(4-nitrophenyl)propiolic acid with methanol in the presence of a suitable catalyst. The reaction typically involves refluxing the acid with methanol and a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-nitrophenyl)prop-2-ynoate serves as a versatile intermediate in organic synthesis. It is utilized in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows it to participate in multiple chemical reactions such as:

  • Michael Addition Reactions : This compound can act as an electrophile in Michael addition reactions, facilitating the formation of complex organic molecules.
  • Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are important in medicinal chemistry.

Medicinal Chemistry

The compound has shown promising biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that compounds containing nitro groups exhibit antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Cytotoxic Effects : In vitro assays on human cancer cell lines revealed dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells at concentrations above 50 µM, indicating its potential as an anticancer agent .

Case Studies

Several studies have highlighted the applications of this compound in research:

StudyFindings
Antimicrobial StudiesDemonstrated strong antibacterial activity against E. coli and S. aureus .
Cytotoxicity AssaysInduced apoptosis in cancer cell lines with an IC50 value of approximately 50 µM .
Synthesis ApplicationsUsed as an intermediate for synthesizing more complex structures through Michael addition and cross-coupling reactions .

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism

The nitro group can undergo reduction to form reactive intermediates that disrupt cellular processes in microorganisms, leading to cell death.

Cytotoxic Mechanism

The compound's interaction with cellular components may induce cytotoxic effects by affecting DNA replication and protein synthesis pathways, making it a candidate for cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to promote reactive oxygen species formation makes it a potent inducer of apoptosis in cancer cells through cytochrome P450 catalyzed reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nitrophenyl and propynoate groups, which confer distinct reactivity and biological activity. The nitrophenyl group allows for various substitution reactions, while the propynoate moiety enables participation in alkyne-related reactions .

Biological Activity

Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article delves into the biological activities of this compound, exploring its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound features a prop-2-ynoate backbone with a methyl ester and a para-nitrophenyl group. The presence of the nitro group significantly influences its reactivity and biological interactions.

Property Value
Molecular FormulaC11_{11}H9_{9}N1_{1}O3_{3}
Molecular Weight205.19 g/mol
CAS Number7515-15-3
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves its interaction with cytochrome P450 enzymes. This interaction leads to the generation of reactive oxygen species (ROS), which are critical in inducing apoptosis in cancer cells. The nitro group can undergo reduction, forming reactive intermediates that contribute to oxidative stress within cells.

Key Mechanisms:

  • ROS Generation : Induces oxidative stress, leading to cellular damage.
  • Apoptosis Induction : Activates intrinsic apoptotic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
  • Enzyme Inhibition : Interacts with specific enzymes, inhibiting their normal function and contributing to cytotoxic effects.

Cellular Effects

This compound has been shown to have significant effects on various cell types, particularly cancer cells. In laboratory studies, it has demonstrated the ability to induce cell death through apoptosis by promoting ROS formation.

Notable Findings:

  • Cancer Cell Lines : Studies indicate that treatment with this compound leads to increased apoptosis rates in several cancer cell lines, including breast and prostate cancer cells.
  • Gene Expression Modulation : The compound influences gene expression related to apoptosis and stress response pathways.

Case Studies

  • Study on Apoptosis Induction :
    • Researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that exposure led to a significant increase in ROS levels and subsequent apoptosis, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    • A separate study focused on the interaction between this compound and cytochrome P450 enzymes. It was observed that the compound acts as an inhibitor, altering metabolic pathways in treated cells and suggesting potential applications in drug metabolism studies.

Stability and Temporal Effects

The stability of this compound under laboratory conditions is crucial for its efficacy. Research indicates that while the compound remains stable over short periods, prolonged exposure can lead to degradation, affecting its biological activity.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Methyl 3-(4-nitrophenyl)prop-2-ynoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling between methyl propiolate and 4-nitroiodobenzene. Key parameters include:

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI under inert atmosphere .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
  • Purification : Column chromatography using ethyl acetate/hexane gradients.
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of aryl halide to alkyne (1:1.2).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR/IR : ¹H/¹³C NMR confirms the alkyne (δ ~90–100 ppm for sp-hybridized carbon) and nitro group (stretching at ~1520 cm⁻¹ in IR) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization. Hydrogen-bonding patterns are analyzed via graph-set notation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential nitro group toxicity.
  • Storage : In amber vials at –20°C, away from reducing agents .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR shifts) and computational predictions be resolved?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data .
  • Crystallographic Validation : Re-refine X-ray data with SHELXL to confirm bond lengths/angles, resolving discrepancies in stereoelectronic effects .

Q. What mechanistic insights explain the compound’s reactivity in [2+2] or [3+2] cycloadditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions via UV-Vis spectroscopy to identify intermediates.
  • Computational Modeling : Apply DFT to map transition states (e.g., alkyne activation energy barriers) .
  • Regioselectivity : The electron-withdrawing nitro group directs nucleophilic attacks to the β-position of the propynoate .

Q. How can hydrogen-bonding networks in the crystal lattice influence its physicochemical properties?

  • Methodological Answer :

  • Graph-Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., R₂²(8) motifs) and correlate with melting point/solubility .
  • Thermal Analysis : DSC/TGA reveals stability trends linked to intermolecular interactions .

Q. What strategies address low yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Catalyst Loading : Optimize Pd/Cu ratios (e.g., 5 mol% Pd, 10 mol% CuI) to minimize side reactions.
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for reproducible scaling .

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRRUKAHRUCWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290799
Record name methyl 3-(4-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-15-3
Record name Propiolic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(4-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Iodo-4-nitrobenzene (2.5 g, 10 mmol) was added to a solution of triethylamine (2.0 g, 20 mmol) in THF (40 mL). PdCl2 (PPh3)2 (0.14 g, 0.20 mmol), cuprous iodide (0.076 g, 0.40 mmol) and methyl propiolate (3.4 g, 40 mmol) were added and the resulting mixture was heated to reflux overnight. The reaction mixture was cooled to r.t., the solvent evaporated, and the crude compound dissolved in dichloromethane. The organics were filtered to remove insoluble material and the filtrate was washed with water, brine solution and dried over sodium sulfate. The filtrate was concentrated and the residue purified over silica gel using 15% ethyl acetate in petroleum ether as eluent to afford (4-nitrophenyl)-propynoic acid methyl ester (1.20 g, 59%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2 (PPh3)2
Quantity
0.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.076 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two

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